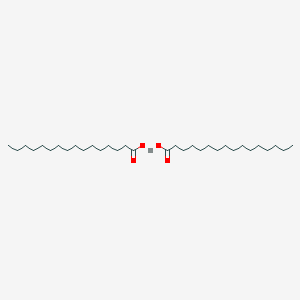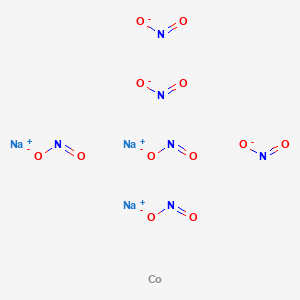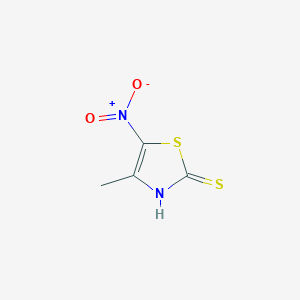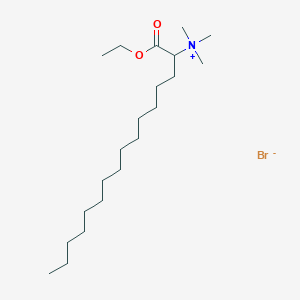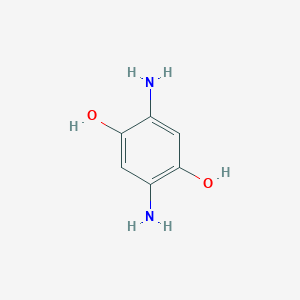
2,5-Diaminobenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diaminobenzene-1,4-diol: is an organic compound with the molecular formula C6H8N2O2 2,5-diaminohydroquinone . This compound is characterized by the presence of two amino groups and two hydroxyl groups attached to a benzene ring. It is a white to off-white crystalline solid that is soluble in water and alcohols. The compound is used in various chemical syntheses and has applications in different fields, including dye manufacturing and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminobenzene-1,4-diol can be achieved through several methods. One common method involves the reduction of 2,5-dinitro-1,4-dihydroxybenzene . This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst (Pd/C) under acidic conditions. The reaction is typically conducted in a high-pressure reactor at temperatures around 40-50°C .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the following steps:
Starting Material: 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene is used as the starting material.
Reduction: The starting material is reduced using hydrogen gas in the presence of a palladium catalyst (Pd/C) and sodium acetate (NaOAc) in acetic acid and water.
化学反应分析
Types of Reactions: 2,5-Diaminobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides can react with the amino groups
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Acylated or sulfonylated derivatives
科学研究应用
2,5-Diaminobenzene-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. .
Biology: The compound is used in the preparation of fluorescent probes and markers for biological studies.
作用机制
The mechanism of action of 2,5-diaminobenzene-1,4-diol involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its amino and hydroxyl groups can participate in hydrogen bonding and other interactions, making it a versatile compound in various chemical reactions .
相似化合物的比较
2,5-Diaminotoluene: Similar structure but with a methyl group instead of hydroxyl groups.
2,5-Diaminophenol: Similar structure but with only one hydroxyl group.
2,5-Diamino-1,4-benzenedithiol: Similar structure but with thiol groups instead of hydroxyl groups
Uniqueness: 2,5-Diaminobenzene-1,4-diol is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. Its ability to act as both an oxidizing and reducing agent adds to its versatility in various applications .
属性
IUPAC Name |
2,5-diaminobenzene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBOUUYEFOFSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352986 |
Source


|
| Record name | 2,5-diaminobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10325-89-0 |
Source


|
| Record name | 2,5-diaminobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

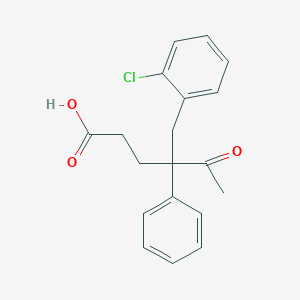
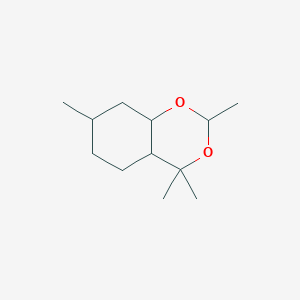
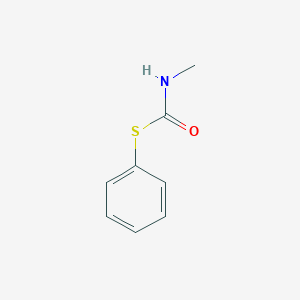

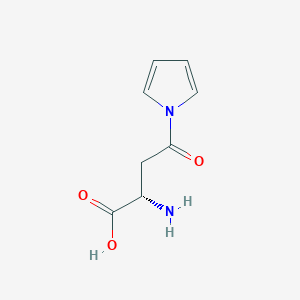
![[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B80907.png)

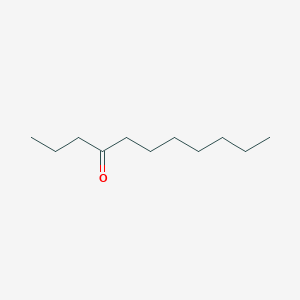
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
